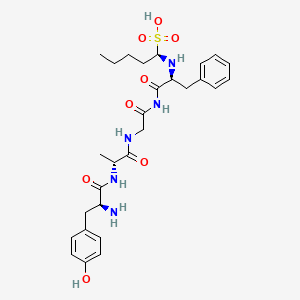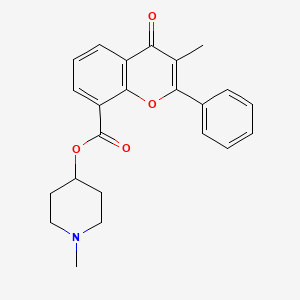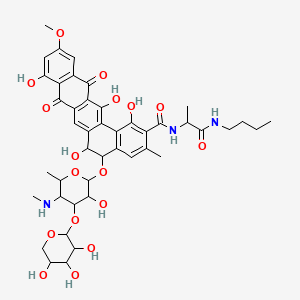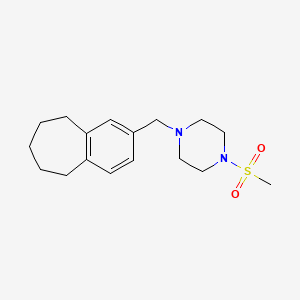
Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)- is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. This specific compound features a methylsulfonyl group and a tetrahydrobenzocycloheptene moiety, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Core: Starting with a suitable piperazine derivative.
Introduction of the Methylsulfonyl Group: Using reagents like methylsulfonyl chloride under basic conditions.
Attachment of the Tetrahydrobenzocycloheptene Moiety: Through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the piperazine ring or the benzocycloheptene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might exhibit activity against certain pathogens or be used as a tool in biochemical studies.
Medicine
In medicine, derivatives of piperazine are often explored for their potential therapeutic effects, including as antiparasitic agents or central nervous system modulators.
Industry
Industrially, the compound could find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For instance, if used as an anthelmintic, it might disrupt neurotransmission in parasites. Molecular targets could include ion channels, enzymes, or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: The parent compound, widely used in medicinal chemistry.
Methylsulfonyl Derivatives: Compounds with similar sulfonyl groups, which might exhibit comparable chemical reactivity.
Tetrahydrobenzocycloheptene Derivatives: Compounds with similar ring structures, potentially sharing biological activities.
Uniqueness
The uniqueness of Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)- lies in its specific combination of functional groups, which could confer distinct chemical and biological properties not found in other compounds.
Propriétés
Numéro CAS |
55037-96-2 |
|---|---|
Formule moléculaire |
C17H26N2O2S |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
1-methylsulfonyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C17H26N2O2S/c1-22(20,21)19-11-9-18(10-12-19)14-15-7-8-16-5-3-2-4-6-17(16)13-15/h7-8,13H,2-6,9-12,14H2,1H3 |
Clé InChI |
SRSZRSAICCNXJU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(CCCCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


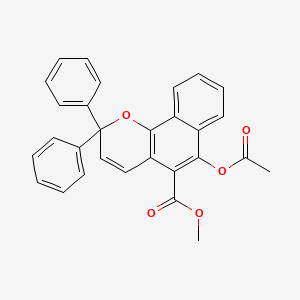
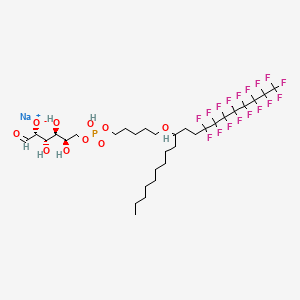
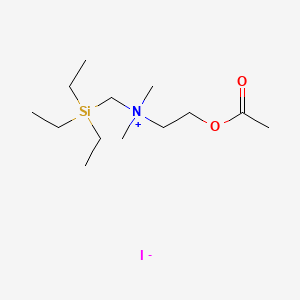

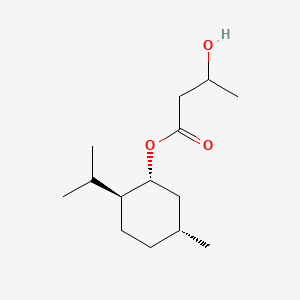
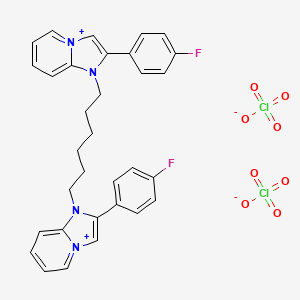

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
